molecular formula C11H13N3O3 B15056776 Methyl 4-(4-cyano-1H-pyrrole-2-carboxamido)butanoate

Methyl 4-(4-cyano-1H-pyrrole-2-carboxamido)butanoate

Cat. No.: B15056776
M. Wt: 235.24 g/mol
InChI Key: MRQJXKMLAQXTSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(4-cyano-1H-pyrrole-2-carboxamido)butanoate is a chemical compound with the molecular formula C11H13N3O3 and a molecular weight of 235.24 g/mol . This compound is known for its high purity and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-cyano-1H-pyrrole-2-carboxamido)butanoate typically involves the reaction of 4-cyano-1H-pyrrole-2-carboxylic acid with methyl 4-aminobutanoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-cyano-1H-pyrrole-2-carboxamido)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(4-cyano-1H-pyrrole-2-carboxamido)butanoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 4-(4-cyano-1H-pyrrole-2-carboxamido)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(4-cyano-1H-pyrrole-2-carboxamido)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group and the butanoate moiety allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in scientific research .

Properties

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

methyl 4-[(4-cyano-1H-pyrrole-2-carbonyl)amino]butanoate

InChI

InChI=1S/C11H13N3O3/c1-17-10(15)3-2-4-13-11(16)9-5-8(6-12)7-14-9/h5,7,14H,2-4H2,1H3,(H,13,16)

InChI Key

MRQJXKMLAQXTSA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCNC(=O)C1=CC(=CN1)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.